molecular formula C19H17N3O2 B2770380 2-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide CAS No. 942013-71-0

2-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide

Cat. No.: B2770380
CAS No.: 942013-71-0
M. Wt: 319.364
InChI Key: IDSJTOGKHJCKMV-UHFFFAOYSA-N
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Description

2-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide is an organic compound belonging to the class of benzanilides. These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring

Biochemical Analysis

Biochemical Properties

It is known that similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be diverse, ranging from binding interactions to enzyme inhibition or activation.

Cellular Effects

Similar compounds have shown a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could influence cell function in various ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Based on the activities of similar compounds, it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide typically involves the reaction of 2-methylbenzoic acid with 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)aniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-3-oxodec-8-enoyl)-2-methylbenzamide
  • 2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate

Uniqueness

2-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide is unique due to its specific structural features and the presence of the pyridazinone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-methyl-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-13-6-3-4-9-16(13)19(24)20-15-8-5-7-14(12-15)17-10-11-18(23)22(2)21-17/h3-12H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSJTOGKHJCKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NN(C(=O)C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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